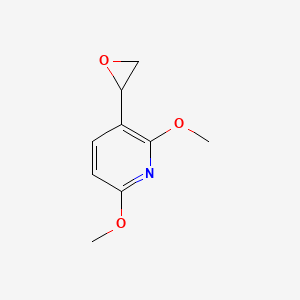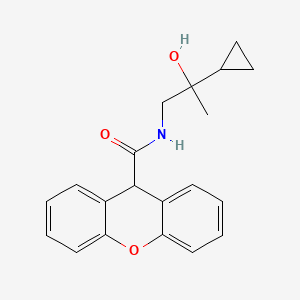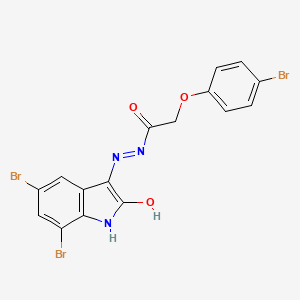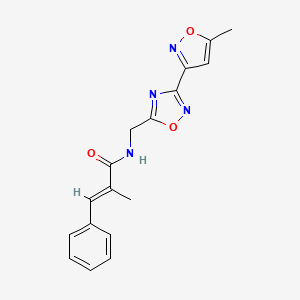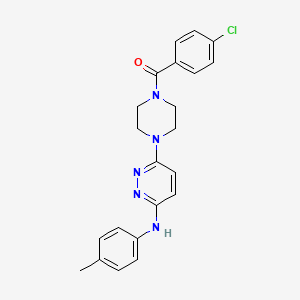
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as TASP0433864, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research.
Mechanism of Action
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone inhibits the activity of several enzymes and signaling pathways, including phosphodiesterases, phosphatidylinositol 3-kinase (PI3K), and Akt. These enzymes and pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these processes, (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has the potential to slow the progression of various diseases.
Biochemical and Physiological Effects:
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. These effects have been observed in various cell lines and animal models, suggesting that (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has potential therapeutic value.
Advantages and Limitations for Lab Experiments
One advantage of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is that it has been shown to be effective in preclinical studies, making it a potential candidate for further research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective inhibitors. Another direction is to study the potential use of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in combination with other therapeutic agents, which may enhance its efficacy. Additionally, further studies on the safety and toxicity of this compound are needed to determine its potential use in clinical settings.
Synthesis Methods
The synthesis of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, including the formation of a pyridazine intermediate and the coupling of this intermediate with a piperazine derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in these diseases.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-16-2-8-19(9-3-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMENAEZJCMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
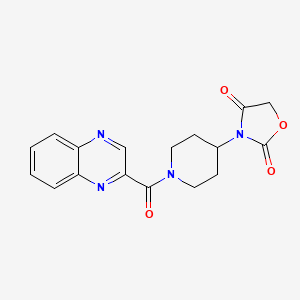

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
